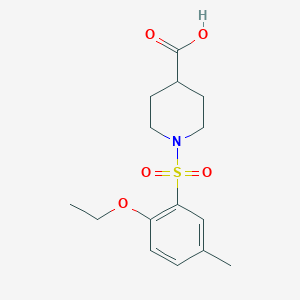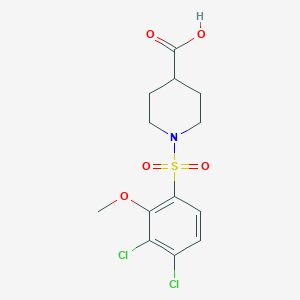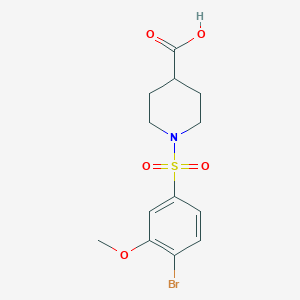
2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile is a heterocyclic compound that contains both a triazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, which is known for its stability and biological activity, makes this compound particularly noteworthy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile typically involves the reaction of 3-chloropyridine-2-carbonitrile with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
化学反应分析
Types of Reactions
2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the triazole ring can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Cyclization reactions: The triazole and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents at elevated temperatures.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Cyclization reactions: These often require the use of catalysts such as palladium or copper salts and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of azido, thiocyanato, or amino derivatives of the original compound.
科学研究应用
2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting microbial and fungal infections.
Materials science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological research: It serves as a probe in studies involving enzyme inhibition and receptor binding.
Industrial applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile involves its interaction with specific molecular targets. In medicinal applications, the compound often acts by inhibiting enzymes or binding to receptors, thereby disrupting normal cellular processes. The triazole ring plays a crucial role in these interactions due to its ability to form stable complexes with various biological molecules.
相似化合物的比较
Similar Compounds
1,2,4-triazole: A simpler compound that serves as a precursor to more complex derivatives.
3-chloropyridine-2-carbonitrile: Another precursor that shares structural similarities with the compound .
Fluconazole: A well-known antifungal agent that contains a triazole ring.
Uniqueness
2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinonitrile is unique due to the combination of the triazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN5/c9-8-12-5-14(13-8)7-6(4-10)2-1-3-11-7/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIGQKINUGRMJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC(=N2)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B603094.png)



amine](/img/structure/B603099.png)
amine](/img/structure/B603102.png)
amine](/img/structure/B603103.png)
![{[4-Bromo-5-methyl-2-(methylethyl)phenyl]sulfonyl}(2-hydroxypropyl)amine](/img/structure/B603104.png)
amine](/img/structure/B603105.png)
![{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxypropyl)amine](/img/structure/B603107.png)
amine](/img/structure/B603108.png)
amine](/img/structure/B603112.png)
amine](/img/structure/B603113.png)
amine](/img/structure/B603117.png)
